2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Overview
Description
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a pyrrolidine ring attached to a propanol backbone
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, along with mu and delta opioid receptors. They play a key role in modulating pain perception, mood, and various other physiological processes .
Mode of Action
This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the activity of the KOR pathway .
Biochemical Pathways
It is known that kors are involved in the regulation ofdopamine , a neurotransmitter that plays a key role in reward, motivation, and mood . By blocking KORs, this compound may affect the release and reuptake of dopamine, thereby influencing these physiological processes .
Pharmacokinetics
The compound’s high affinity for kors in humans, rats, and mice suggests that it may have good bioavailability .
Result of Action
The antagonistic action of this compound at KORs has been shown to have potential therapeutic effects. For example, it has demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and shown potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that this compound may modulate pain perception and other physiological processes mediated by these receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block KOR and MOR agonist-induced analgesia in rat models . This indicates that this compound can alter pain signaling pathways and potentially affect other related cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to KOR, binding with high affinity and inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates receptor activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as altered behavior or physiological responses . Understanding the dosage-dependent effects is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol typically involves the reaction of pyrrolidine with a suitable precursor such as 2-methylpropanal. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group of 2-methylpropanal, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Shares a similar pyrrolidine ring structure but differs in the substitution pattern.
N-Methylpyrrolidine: A simpler analog with a single methyl group attached to the nitrogen atom of the pyrrolidine ring.
Prolinol: Contains a hydroxyl group attached to the pyrrolidine ring, similar to 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-96-2 | |
Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.